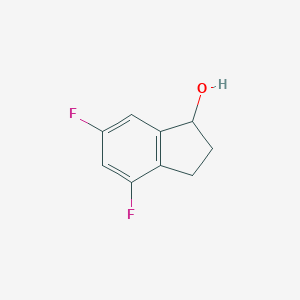
4,6-Difluoro-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar fluorinated compounds often involves multi-step processes that include fluorination, functionalization, and sometimes complex cyclization reactions. For example, fluorinated oligothiophenes and phenylene-thiophene oligomers have been synthesized to explore their electronic properties and solid-state organization, highlighting the impact of fluorination on molecular and solid-state properties (Facchetti et al., 2004). These studies demonstrate the systematic approach needed to synthesize complex fluorinated molecules.
Molecular Structure Analysis
Fluorination has been shown to strongly influence the molecular geometry and solid-state structure of compounds. Fluorinated derivatives exhibit significant intermolecular interactions in the solid state, leading to phase separation at the unit cell level between the aromatic core and fluorocarbon chains (Facchetti et al., 2004). This highlights the importance of fluorine atoms in determining the molecular structure and packing of fluorinated compounds.
Chemical Reactions and Properties
Chemical reactions involving fluorinated compounds can be influenced by the electron-withdrawing effect of fluorine atoms. The synthesis and glycosylation of fluorinated thiorhamnopyranosides demonstrated that fluorine substituents affect glycosylation stereoselectivity, indicating the role of fluorine in modifying chemical reactivity (Crich & Vinogradova, 2007).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as thermal stability, melting points, and solubility, are significantly affected by fluorination. For instance, highly fluorinated polyimides derived from perfluorobiphenyl groups showed high optical transparency, thermal stability, and low refractive indices due to their high fluorine content (Yeo et al., 2015). This exemplifies the impact of fluorine on the physical properties of organic compounds.
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of fluorinated compounds are also significantly influenced by the presence of fluorine atoms. The synthesis and characterization of fluorinated colorless polyimides highlighted the effect of fluorine on enhancing the solubility, thermal stability, and optical properties of polyimides (Yeo et al., 2015). This underscores the versatility of fluorine in modifying the chemical properties of organic molecules.
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
Efficient Synthesis Protocols
The synthesis of gem-difluorinated compounds, such as various 2-substituted and 3-substituted 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives, starts from commercially available indanone. A key gem-difluorination step, achieved by treating in situ generated bromine fluoride (BrF) with a dithioketal, showcases a methodological advancement in producing these complex molecules, which are closely related to the target compound in structure and fluorination pattern (Zhang, Li, Lin, & Huang, 2014).
Organic Electronics and Photovoltaics
Nonfullerene Polymer Solar Cells
A novel acceptor–donor–acceptor-structured nonfullerene acceptor, featuring difluoro-3-oxo-2,3-dihydro-1H-indene as part of its structure, was designed for organic solar cells. This design modification led to significant improvements in power conversion efficiency, demonstrating the utility of such fluorinated indene derivatives in enhancing the performance of photovoltaic devices (Wang et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
Highly Efficient Blue Emitters
A study described the synthesis and characterization of a novel indenofluorene derivative for use as an emitting material in OLEDs. This research highlights the potential of fluorinated indene derivatives in creating more efficient and higher-performance OLEDs, indicating the relevance of compounds like 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol in advanced electronic applications (Park et al., 2010).
Liquid Crystal Technology
Novel Core Structures for Liquid Crystals
Research into 2-phenyl-5,6-difluoro-1H-indene derivatives, which share structural similarities with the target compound, demonstrated their potential as novel core structures for liquid crystals. These compounds exhibited high optical anisotropy values and transition temperatures, underscoring their utility in developing advanced liquid crystal displays (Yokokoji, Shimizu, & Inoue, 2009).
Propiedades
IUPAC Name |
4,6-difluoro-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHSAHFRUFEEFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599293 |
Source


|
| Record name | 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoro-2,3-dihydro-1H-inden-1-ol | |
CAS RN |
173998-55-5 |
Source


|
| Record name | 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173998-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Difluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

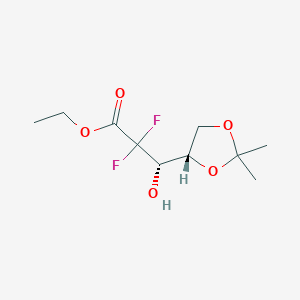
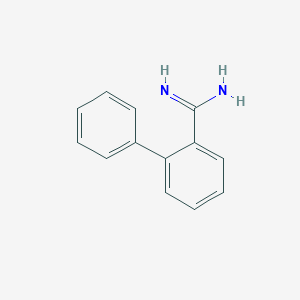
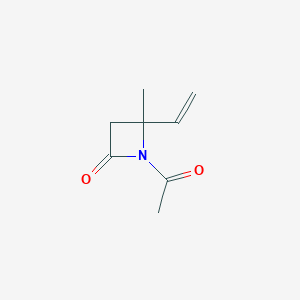
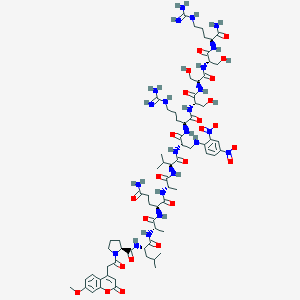
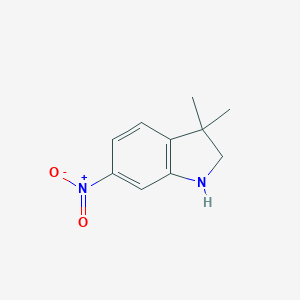
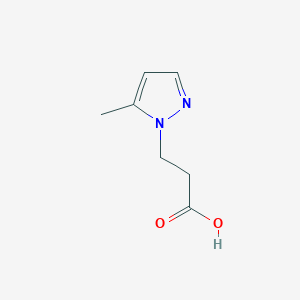
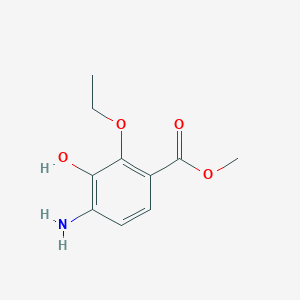
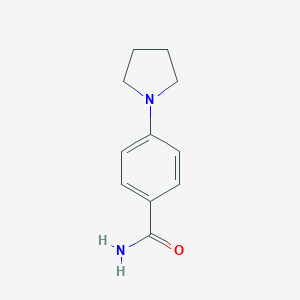
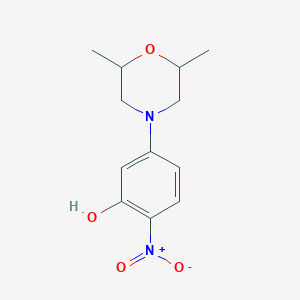
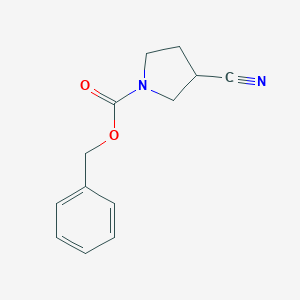
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
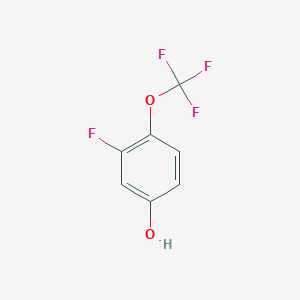
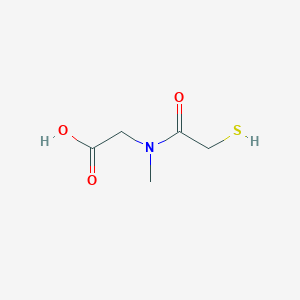
![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)